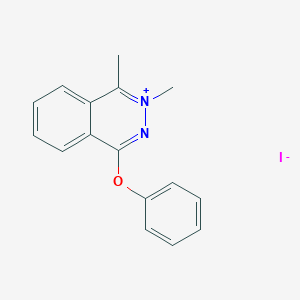
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide is a chemical compound with a unique structure that includes a phthalazin-2-ium core substituted with dimethyl and phenoxy groups, and an iodide counterion
Preparation Methods
The synthesis of 1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide typically involves the reaction of 1,2-dimethylphthalazine with phenol in the presence of a suitable catalyst, followed by iodination. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced phthalazine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted phthalazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions include phthalazinone derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds.
Scientific Research Applications
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phthalazine derivatives, which are valuable in various chemical reactions and processes.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the phthalazin-2-ium core facilitates the overall stability and reactivity of the compound. The iodide counterion may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide can be compared with other similar compounds, such as:
1,2-Dimethylphthalazine: Lacks the phenoxy group and iodide counterion, resulting in different chemical and biological properties.
4-Phenoxyphthalazin-2-ium iodide: Similar structure but without the dimethyl substitution, leading to variations in reactivity and applications.
1,2-Dimethyl-4-phenoxyphthalazine: Similar structure but without the iodide counterion, affecting its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical, biological, and industrial properties.
Properties
CAS No. |
63536-05-0 |
|---|---|
Molecular Formula |
C16H15IN2O |
Molecular Weight |
378.21 g/mol |
IUPAC Name |
1,2-dimethyl-4-phenoxyphthalazin-2-ium;iodide |
InChI |
InChI=1S/C16H15N2O.HI/c1-12-14-10-6-7-11-15(14)16(17-18(12)2)19-13-8-4-3-5-9-13;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
UCQIDOIDVZAFHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](N=C(C2=CC=CC=C12)OC3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


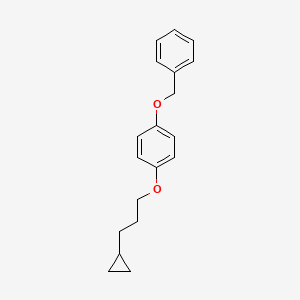
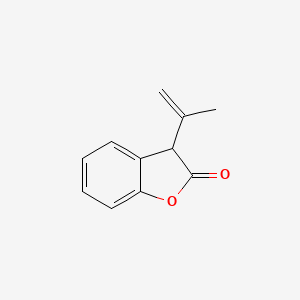
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
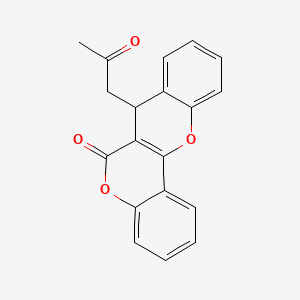
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
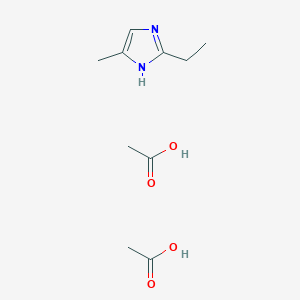
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
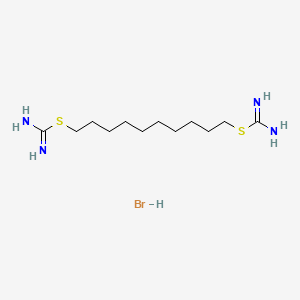
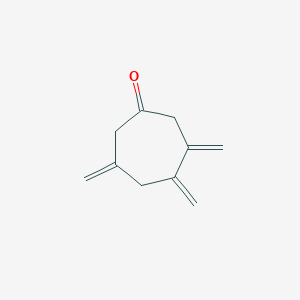
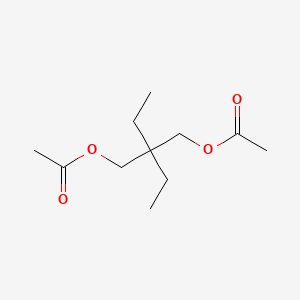
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)

